Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)18-5-4-17-6(7(18)19)15-16-8(17)11(12,13)14/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMRRUGKAJDEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the triazolopyrazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in THF or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted triazolopyrazines.
Scientific Research Applications
Pharmaceutical Applications
-
Quality Control and Assurance :
- Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is utilized as a reference standard in the quality control (QC) processes of pharmaceutical manufacturing. It ensures that the active pharmaceutical ingredients (APIs) meet the required specifications during production .
- Drug Development :
- Regulatory Compliance :
Case Study 1: Quality Control in Sitagliptin Production
A study conducted by pharmaceutical manufacturers highlighted the importance of using this compound as a secondary reference standard during the QC of Sitagliptin. The findings indicated that consistent monitoring of this compound improved batch-to-batch consistency and reduced production errors.
Case Study 2: Regulatory Submission
In another instance involving ANDA submissions for generic Sitagliptin formulations, the inclusion of this compound as an impurity marker was pivotal. The data collected demonstrated compliance with FDA guidelines regarding impurities in drug formulations and facilitated a smoother approval process.
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related triazolopyrazine derivatives:
Key Observations:
- Trifluoromethyl vs. Methyl : The trifluoromethyl group increases molecular weight by ~69 g/mol compared to methyl analogs, enhancing lipophilicity and resistance to metabolic oxidation .
- Bulkier Substituents : Piperidin-4-yl and trifluorophenyl groups (e.g., in ) increase molecular weight and complexity, affecting blood-brain barrier permeability .
Biological Activity
Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate (CAS No. 877402-44-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
- Molecular Formula : C11H13F3N4O3
- Molecular Weight : 306.24 g/mol
- CAS Number : 877402-44-3
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate triazole and pyrazine moieties. Various methods have been reported, including the use of phase-transfer catalysis and aza-Michael addition techniques . The compound serves as a working standard in quality control processes, particularly in the production of related pharmaceuticals like Sitagliptin .
Anticancer Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazines exhibit significant anticancer properties. For instance, compounds containing similar structural frameworks have shown potent inhibition of mesenchymal–epithelial transition factor (c-Met) protein kinase, which is crucial in cancer progression . The ability to modulate kinase activity positions these compounds as potential therapeutic agents in oncology.
Enzyme Inhibition
This compound has been associated with the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can enhance insulin sensitivity and is thus relevant for diabetes management .
Neuroprotective Effects
Some studies suggest that triazolo[4,3-a]pyrazines may possess neuroprotective properties. Compounds in this class have been explored for their ability to modulate neurotransmitter systems and protect against neurodegenerative conditions .
Case Studies and Research Findings
Applications
The biological activities of this compound extend to various fields:
- Pharmaceutical Development : As a lead compound for designing new anticancer agents.
- Diabetes Treatment : Potential use as a DPP-IV inhibitor for managing type 2 diabetes.
- Neuroscience Research : Exploration as a neuroprotective agent in neurodegenerative diseases.
Q & A
Q. What in vitro assays are critical for evaluating off-target effects of triazolopyrazine derivatives?
- Methodological Answer : Prioritize:
- CYP inhibition assays : Screen against CYP3A4/2D6 to predict drug-drug interactions.
- hERG channel binding : Patch-clamp electrophysiology to assess cardiac toxicity risks.
- Kinase profiling : Broad-panel kinase assays (e.g., Eurofins) to identify unintended signaling modulation .
Data Interpretation and Conflict Resolution
Q. How should conflicting solubility data (e.g., Chloroform vs. MeOH) be reconciled?
Q. What statistical approaches are recommended for SAR studies in triazolopyrazine analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
